

Molecular weight and formula of (4-(2-methoxyethoxy)phenyl)boronic acid

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Compound of Interest

Compound Name: (4-(2-Methoxyethoxy)phenyl)boronic acid

Cat. No.: B151608

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Technical Guide: (4-(2-methoxyethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(2-methoxyethoxy)phenyl)boronic acid is a substituted phenylboronic acid that holds significant interest for researchers in medicinal chemistry and drug development. Its unique structural features, combining a phenylboronic acid moiety with a methoxyethoxy side chain, make it a versatile building block for the synthesis of complex organic molecules and a candidate for investigation in various biological systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of **(4-(2-methoxyethoxy)phenyl)boronic acid**, with a focus on its relevance to cancer research.

Chemical and Physical Properties

A clear understanding of the fundamental properties of **(4-(2-methoxyethoxy)phenyl)boronic acid** is crucial for its application in research and development. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ BO ₄	[1]
Molecular Weight	196.01 g/mol	[1]
CAS Number	265664-52-6	[1]

Synthesis

The synthesis of **(4-(2-methoxyethoxy)phenyl)boronic acid** can be achieved through several established methods for the preparation of arylboronic acids. A common and effective approach involves a lithium-halogen exchange reaction followed by borylation.

General Synthetic Protocol:

A general procedure for the synthesis of arylboronic acids, which can be adapted for **(4-(2-methoxyethoxy)phenyl)boronic acid**, is as follows:

- **Starting Material:** The synthesis typically begins with the corresponding bromo- or iodo-substituted aromatic precursor, in this case, 1-bromo-4-(2-methoxyethoxy)benzene.
- **Lithium-Halogen Exchange:** The aryl halide is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium, is then added dropwise to perform the lithium-halogen exchange, forming an aryllithium intermediate.
- **Borylation:** A borate ester, most commonly trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The aryllithium species attacks the boron atom, forming a boronate ester intermediate.
- **Hydrolysis:** The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolysis step converts the boronate ester to the final boronic acid product.
- **Purification:** The crude product is then purified using standard techniques such as extraction, crystallization, or column chromatography to yield the pure **(4-(2-methoxyethoxy)phenyl)boronic acid**.



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Caption: General workflow for the synthesis of **(4-(2-methoxyethoxy)phenyl)boronic acid**.

Analytical Characterization

The identity and purity of synthesized **(4-(2-methoxyethoxy)phenyl)boronic acid** should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the aromatic ring, the methoxyethoxy side chain, and the boronic acid protons.
- ^{13}C NMR: Confirms the carbon framework of the molecule.
- ^{11}B NMR: Is particularly useful for characterizing boronic acids, with a characteristic chemical shift for the boron atom.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the compound and for monitoring the progress of reactions. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is typically effective for the analysis of phenylboronic acids.

Biological Applications in Cancer Research

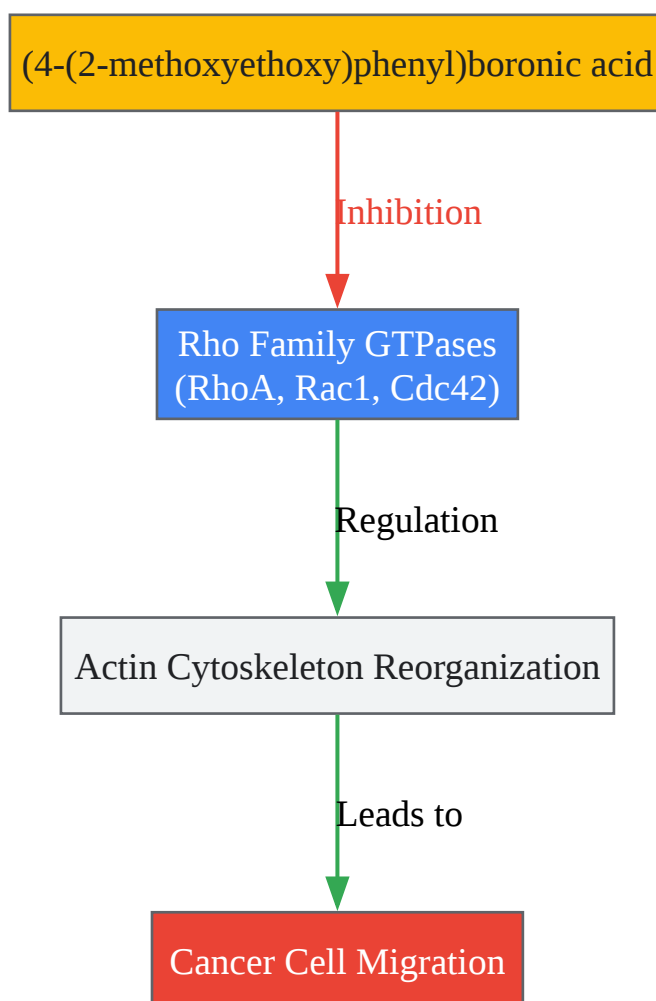
Phenylboronic acids have emerged as a promising class of compounds in cancer research due to their diverse biological activities. While specific studies on **(4-(2-methoxyethoxy)phenyl)boronic acid** are limited, the broader class of phenylboronic acids has demonstrated potential as anticancer agents.

Inhibition of Cancer Cell Migration:

Studies have shown that phenylboronic acid (PBA) can inhibit the migration of cancer cells.^[2] This effect is thought to be mediated through the modulation of key signaling pathways that control cell motility.

Targeting Signaling Pathways:

The Rho family of small GTP-binding proteins, including RhoA, Rac1, and Cdc42, are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, leading to increased cell migration and invasion. Research suggests that phenylboronic acids can decrease the activity of these GTPases in metastatic prostate cancer cells.^[2] This inhibition of Rho GTPase activity provides a potential mechanism for the observed anti-migratory effects of phenylboronic acids.



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